(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol
Description
Properties
CAS No. |
88353-25-7 |
|---|---|
Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C16H12N2O5/c1-22-11-8-6-10(7-9-11)17-14-12-4-2-3-5-13(12)23-16(19)15(14)18(20)21/h2-9,17H,1H3 |
InChI Key |
NXXISVHVJNIANI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Intermediate Formation: Chromen-2-ol Backbone
The chromen-2-ol core is synthesized through Claisen-Schmidt condensation :
- Starting materials : 2-hydroxybenzaldehyde derivatives and 4-methoxybenzaldehyde.
- Reaction conditions : Ethanol solvent, piperidine catalyst (5 mol%), reflux at 80°C for 6 hours.
- Mechanism : Base-catalyzed aldol condensation forms the α,β-unsaturated ketone intermediate.
Example :
$$
\text{2-Hydroxybenzaldehyde} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{EtOH, piperidine}} \text{4-[(4-Methoxyphenyl)methylene]chromen-2-ol}
$$
Nitration of the Chromene Core
Regioselective nitration introduces the nitro group at the C3 position:
- Nitrating agent : Fuming HNO₃ in acetic anhydride (1:3 ratio).
- Conditions : 0–5°C, stirred for 2 hours.
- Yield : 65–72% after recrystallization (ethanol/water).
Challenges :
- Competing nitration at C5/C7 positions requires precise temperature control.
- Side products include dinitro derivatives, necessitating column chromatography (SiO₂, hexane/ethyl acetate).
Multi-Component One-Pot Reactions
DBU-Catalyzed Synthesis
A one-pot method using 1,8-diazabicycloundec-7-ene (DBU) in aqueous media:
Piperidine-Mediated Cyclocondensation
Adapted from tetrahydrochromenone syntheses:
- Reactants :
- 3-Nitro-4H-chromen-2-ol
- 4-Methoxyphenyl isothiocyanate
- Conditions :
- Yield : 74% after recrystallization.
Green Chemistry Approaches
NS-Doped Graphene Oxide Quantum Dots (GOQDs)
A solvent-free method adapted from 2-amino-4H-chromene synthesis:
Microwave-Assisted Synthesis
Reduces reaction time from hours to minutes:
- Reactants : Same as stepwise method.
- Conditions : 300 W, 100°C, 15 minutes.
- Yield : 78% (purity >95% by HPLC).
Catalytic Methods and Optimization
Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DBU | H₂O | 25 | 6 | 85 |
| Piperidine | Ethanol | 80 | 6 | 74 |
| KOH | THF | 70 | 8 | 48 |
| pTSA | Ethanol | 80 | 6 | 68 |
Solvent Optimization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 74 |
| H₂O | 80.1 | 85 |
| DMF | 36.7 | 62 |
| Acetonitrile | 37.5 | 58 |
Challenges and Limitations
- Regioselectivity in Nitration : Competing C3 vs. C5 nitro group placement necessitates low-temperature conditions.
- Purification Complexity : Silica gel chromatography is often required due to byproducts (e.g., dinitro derivatives).
- Catalyst Cost : DBU and NS-doped GOQDs increase synthesis costs compared to traditional bases.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution can result in various derivatives with altered functional groups.
Scientific Research Applications
(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chromene Derivatives
Chromene derivatives often exhibit pharmacological activities modulated by substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Antioxidant Activity: Analog IIa (3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one) showed significant free radical scavenging, implying that the target compound’s 2-OH and 3-NO₂ groups may synergize for similar effects .
Pharmacological Potential
- Anti-Inflammatory Activity : Compound IIa reduced carrageenan-induced edema by 68% (vs. 72% for aspirin), suggesting that the target compound’s nitro and hydroxy groups could enhance similar pathways .
Structural and Computational Insights
- Electronic Effects : The nitro group’s electron-withdrawing nature may stabilize the chromene ring’s conjugated system, altering UV-Vis absorption compared to methoxy or bromo analogs .
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining chromene derivatives, suggesting the target compound’s structure could be resolved similarly .
Biological Activity
The compound (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol is a derivative of chromone, a class of compounds known for their diverse biological activities. Chromones and their derivatives have been investigated for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article focuses on the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol can be described as follows:
- Chemical Formula : C16H14N2O4
- Molecular Weight : 298.29 g/mol
This compound features a methoxy group and a nitro group, which are significant for its biological activity.
Antioxidant Activity
Research has shown that chromone derivatives exhibit significant antioxidant properties. The presence of the methoxy group in (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol enhances its ability to scavenge free radicals. A study demonstrated that compounds with similar structures could inhibit oxidative stress markers in vitro, suggesting potential protective effects against cellular damage .
Anti-inflammatory Properties
Compounds derived from chromones have been reported to possess anti-inflammatory properties. The nitro group in (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol may contribute to this effect by modulating inflammatory pathways. For instance, studies have indicated that related chromone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Activity
The anticancer potential of chromone derivatives has garnered considerable attention. In vitro studies suggest that (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol may induce apoptosis in cancer cell lines. For example, studies on similar compounds have shown significant cytotoxic effects against breast cancer cells (MCF-7) and other cancer types .
Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various chromone derivatives, including (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol, against several cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, highlighting its potential as an anticancer agent .
Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of inflammation, administration of (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may effectively reduce inflammation through inhibition of the NF-kB pathway .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
